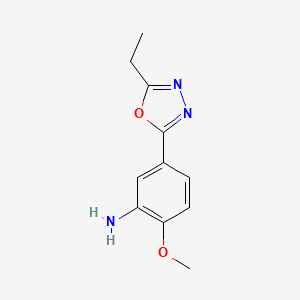

5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline

描述

属性

IUPAC Name |

5-(5-ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-3-10-13-14-11(16-10)7-4-5-9(15-2)8(12)6-7/h4-6H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJNFZPZRITRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC(=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589907 | |

| Record name | 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954326-01-3 | |

| Record name | 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of hydrazides with carboxylic acid derivatives. For instance, the reaction of ethyl hydrazinecarboxylate with 2-methoxybenzoic acid under acidic conditions can yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product.

化学反应分析

Types of Reactions

5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of substituted derivatives.

科学研究应用

5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an anticancer, antibacterial, and antifungal agent.

Materials Science: The compound is investigated for its use in the development of new materials with unique electronic and optical properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

作用机制

The mechanism of action of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system involved .

相似化合物的比较

5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine (CAS: 7659-02-1)

- Structure : Replaces the ethyl and 2-methoxyaniline groups with a 3-nitrophenyl substituent.

- Properties : The nitro group is strongly electron-withdrawing, increasing reactivity in electrophilic substitution reactions. However, nitro groups are often associated with toxicity, limiting therapeutic applications.

- Applications : Primarily used in materials science for synthesizing high-energy compounds .

5-(5-Methyl-3-thienyl)-1,3,4-oxadiazol-2-amine (CAS: 915922-24-6)

- Structure : Incorporates a methylthienyl group, introducing sulfur into the aromatic system.

- Properties : The thienyl moiety enhances π-π stacking interactions, while sulfur increases polarizability. Methyl improves lipophilicity but may reduce solubility compared to ethyl.

- Applications : Explored in organic electronics due to its conjugated system .

5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate (5a)

- Structure : Features a 4-methoxybenzyl group and a naphthalene carbothioate ester.

- Synthesis : Prepared via refluxing with potassium hydroxide and 1-naphthoyl chloride, contrasting with the target compound’s likely nucleophilic substitution or cyclization routes .

- Properties : The carbothioate ester introduces hydrolytic instability, whereas the methoxy group balances lipophilicity and solubility .

LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)

- Structure : LMM5 contains a benzyl(methyl)sulfamoyl group, while LMM11 has a cyclohexyl(ethyl)sulfamoyl substituent. Both include benzamide linkages.

- Biological Activity : Demonstrated antifungal activity against Candida species, with potency comparable to fluconazole. Their sulfamoyl groups enhance target binding via hydrogen bonding, a feature absent in the target compound .

- Formulation : Required solubilization in DMSO with Pluronic F-127, suggesting higher hydrophobicity than 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline, which lacks bulky sulfamoyl groups .

Triazolothiadiazole Derivatives

- Structure : Replace the oxadiazole core with a triazolothiadiazole system (e.g., 3,6-diaryl-5,6-dihydrotriazolo[3,4-b][1,3,4]thiadiazoles).

- Biological Activity : Exhibited antibacterial effects against Staphylococcus aureus and Escherichia coli. The thiadiazole ring’s sulfur atom may improve redox activity compared to oxygen in oxadiazoles .

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound (CAS) | Core Structure | Key Substituents | Molecular Weight (g/mol) | LogP* | Bioactivity |

|---|---|---|---|---|---|

| 954326-01-3 (Target) | 1,3,4-Oxadiazole | 5-Ethyl, 2-methoxyaniline | ~235.3† | ~2.1 | Under investigation |

| 7659-02-1 | 1,3,4-Oxadiazole | 3-Nitrophenyl | ~206.2 | ~1.8 | Materials science |

| 915922-24-6 | 1,3,4-Oxadiazole | 5-Methyl-3-thienyl | ~225.3 | ~2.4 | Organic electronics |

| LMM5 (F2368-0617) | 1,3,4-Oxadiazole | Benzyl(methyl)sulfamoyl | ~487.5 | ~3.5 | Antifungal |

| Triazolothiadiazole derivatives‡ | Triazolothiadiazole | Varied aryl groups | ~300–350 | ~2.8 | Antibacterial |

*Predicted using ChemDraw. †Calculated based on . ‡Representative examples from –4.

生物活性

5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesized properties, biological activities, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 219.24 g/mol. The structure features an oxadiazole ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of compounds containing the 1,3,4-oxadiazole moiety has been extensively studied. These compounds have shown a wide spectrum of pharmacological effects including:

- Antimicrobial Activity : Many derivatives exhibit significant antibacterial and antifungal properties. For instance, oxadiazole derivatives have been reported to inhibit various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Some studies suggest that oxadiazole derivatives may possess anticancer properties through mechanisms that induce apoptosis in cancer cells .

Antimicrobial Studies

A study highlighted the antimicrobial efficacy of various oxadiazole derivatives against multiple pathogens. The results indicated that compounds with the oxadiazole ring demonstrated effective inhibition against Gram-positive and Gram-negative bacteria as well as certain fungi .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 16 µg/mL |

| This compound | S. aureus | 8 µg/mL |

Anticancer Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of specific cancer cell lines. The mechanism appears to involve cell cycle arrest and induction of apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |

Case Studies

- Antibacterial Activity : A research team investigated the antibacterial effects of various substituted oxadiazoles including the target compound. They found that it exhibited potent activity against resistant strains of Staphylococcus aureus, outperforming traditional antibiotics in some cases .

- Anticancer Efficacy : A study focusing on the cytotoxic effects of oxadiazole derivatives on human cancer cell lines revealed that this compound significantly inhibited cell growth through apoptosis pathways .

常见问题

Q. What are the critical considerations when synthesizing 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline to ensure optimal yield and purity?

Answer:

- Light Sensitivity: The compound’s oxadiazole core is light-sensitive; reactions must be conducted in foil-covered vessels to prevent degradation .

- Purification: Recrystallization from methanol or ethanol is recommended, as demonstrated in analogous oxadiazole syntheses (e.g., 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol purified via ethanol recrystallization) .

- Reagent Ratios: Use stoichiometric equivalents of reactants (e.g., 1:1 molar ratio of thiol derivatives to acyl chlorides) to minimize side products .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Answer:

- Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C=N stretch at ~1610–1650 cm⁻¹ for oxadiazole, NH₂ bends at ~3350–3420 cm⁻¹) .

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons from the aniline moiety at δ 6.5–7.5 ppm) .

- Mass Spectrometry (EI-MS/ESI-MS): Validate molecular weight (e.g., molecular ion peaks matching calculated masses for C₁₁H₁₂N₃O₂) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing substituents on the oxadiazole ring to enhance biological activity?

Answer:

- Substituent Selection: Electron-withdrawing groups (e.g., trifluoromethyl) at the para position of the aniline moiety improve anticancer activity (e.g., 68.89% GI against CCRF-CEM cells in 6f derivative) .

- Solvent and Catalyst: Use polar aprotic solvents (e.g., acetonitrile) with K₂CO₃ as a base to facilitate nucleophilic substitutions, as shown in analogous oxadiazole syntheses .

- Reaction Monitoring: Employ TLC or HPLC to track intermediate formation and minimize over-reaction .

Q. What methodologies are recommended for evaluating the anticancer potential of derivatives, and how should contradictory data between cytotoxicity and antioxidant assays be analyzed?

Answer:

- Cytotoxicity Assays: Use standardized protocols like NCI-60 screening for % Growth Inhibition (% GI) across cell lines .

- Antioxidant Activity: Measure IC₅₀ via DPPH radical scavenging assays; derivatives with methoxy groups (e.g., 6i, IC₅₀ = 15.14 μM) show enhanced activity .

- Data Reconciliation: Cross-validate using dose-response curves and molecular docking to assess whether structural features (e.g., sulfanyl groups) contribute to dual activity or assay interference .

Q. How should researchers approach discrepancies in biological activity data across studies?

Answer:

- Source Analysis: Compare assay conditions (e.g., cell line specificity, concentration ranges). For example, hemolytic activity in indole derivatives may conflict with enzyme inhibition due to membrane interaction .

- Structural Analogues: Test derivatives with incremental modifications (e.g., methyl vs. ethyl groups) to isolate structure-activity relationships .

- Meta-Analysis: Use computational tools (e.g., QSAR models) to predict bioactivity trends and identify outliers for experimental validation .

Q. What strategies are effective for improving the stability of this compound in aqueous environments?

Answer:

- pH Control: Stabilize the aniline moiety by buffering solutions at pH 6–7 to prevent protonation-induced degradation .

- Lyophilization: Convert the compound to a stable lyophilized powder, as demonstrated for oxadiazole-thiol derivatives .

- Derivatization: Introduce protective groups (e.g., acetylated NH₂) during synthesis, later removed via hydrolysis .

Q. How can computational modeling aid in predicting the interaction of this compound with biological targets?

Answer:

- Docking Studies: Use software like AutoDock Vina to simulate binding to enzymes (e.g., α-glycosidase or lipoxygenase) and identify key interactions (e.g., hydrogen bonding with oxadiazole nitrogen) .

- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives for synthesis .

- ADMET Prediction: Tools like SwissADME can forecast pharmacokinetic properties (e.g., blood-brain barrier permeability) to guide lead optimization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。